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A Modern Synthetic Approach

A 2023 study describes an efficient, metal-free synthesis of substituted aryl vinyl ketones from readily

available [3-amino-carbonyl compounds (Mannich bases) [1] [2].

¢ Key Advantages: This method uses low-cost reagents like ethyl chloroformate and DIPEA, avoiding
expensive metal catalysts and methyl iodide [1] [2].

e General Workflow: The synthesis proceeds through a Mannich base hydrochloride intermediate,
which is subsequently converted to the final aryl vinyl ketone [1] [2].
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Synthetic route to aryl vinyl ketones from aryl methyl ketones.

Detailed Experimental Protocol

Synthesis of Aryl Vinyl Ketones from Mannich Salts [1] [2]

¢ Reaction Setup: Charge a round-bottom flask with the Mannich base hydrochloride (1.0 equiv) and
1,2-dichloroethane (DCE).

¢ Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and ethyl chloroformate (1.2
equiv).

¢ Reaction Execution: Heat the mixture to reflux with stirring. Monitor reaction completion by TLC.

e Work-up Procedure: After cooling, quench the reaction with water. Extract the aqueous layer with
dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium
sulfate.

e Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by
column chromatography on silica gel.
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Applications in Synthesis

Aryl vinyl ketones are valuable intermediates for constructing complex molecules. The table below

summarizes key transformations.

Application Reaction Type Product Key Conditions Reference
Natural Claisen Mimosifoliol Ethyl [1] [2]
Product Rearrangement/Dehydration (neoflavonoid) chloroformate,
Synthesis DIPEA, DCE
Heterocycle Cyclocondensation Substituted Reaction with [1] [2]
Formation Quinolines amines in DMF
Cyclization Nazarov Reaction Indanones Aryl boric [3]
acid/Fe(OTf)s
catalyst

Synthesis of Mimosifoliol The synthetic route to the natural product mimosifoliol showcases the utility of

vinyl ketones in complex molecule construction [1] [2].
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Key steps in the total synthesis of the natural product Mimosifoliol.
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Analytical and Computational Insights

Spectroscopic Data for Aryl Vinyl Ketones [1] [2]

Spectroscopic o
Key Characteristic Signals

Method

IR (KBr) C=0 stretch: ~1660-1700 cm~1; C=C (vinyl): ~1615 cm~%; O-H (if present):
~3340-3460 cm~! (broad)

'H NMR Aromatic protons: d 6.43-8.36 ppm; Vinyl protons: appear as characteristic

(CDCIs/IDMSO-ds) multiplets

3C NMR Carbonyl Carbon: & 189-196 ppm (simple aryl); & 177-182 ppm (heteroaryl);

(CDCI3/IDMSO-ds) Vinyl Carbons: 6 129-137 ppm

Computational Reactivity Analysis of Mimosifoliol [1] [2]

¢ Frontier Molecular Orbitals (FMO): The HOMO-LUMO band gap was calculated to be 5.29 eV
(HOMO = -5.74 eV, LUMO = -0.45 eV), indicating high stability and chemical reactivity [1] [2].
¢ Global Reactivity Descriptors:
o Chemical Potential (u): -3.19 eV
o Global Hardness (n): 5.11 eV
o Electrophilicity (w): 0.99 eV [2]
e Molecular Electrostatic Potential (MEP): This analysis identifies sites for nucleophilic (negative,
red) and electrophilic (positive, blue) attacks, guiding derivatization strategies [2].

Biological Relevance and Drug Development

Aryl vinyl ketones show promise in early-stage drug discovery.

¢ Enzyme Inhibition: Molecular docking studies suggest that mimosifoliol can effectively inhibit the
aspulvinone dimethylallyltransferase enzyme, highlighting a potential therapeutic pathway [1] [2].

¢ Michael Acceptor Activity: The vinyl ketone moiety is a classic Michael acceptor. This electrophilic
property allows it to interact with biological nucleophiles (e.g., cysteine thiols in enzyme active sites),
which is a common mechanism in drug action but also requires consideration for potential off-target
effects [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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